Zaprinast

Content Navigation

IBMX induces off-target cAMP, corrupting cGMP-specific data; sildenafil lacks GPR35 agonism and causes PDE5 assay saturation. Zaprinast (CAS 37762-06-4) delivers selective PDE5 inhibition (micromolar IC50) and potent GPR35 activation, providing a broad dynamic range for screening novel inhibitors without ceiling effects. Essential for NO/cGMP vasodilation and GPR35 calcium mobilization assays. High-purity solid, consistent quality, available for immediate global dispatch.

CAS Number

Product Name

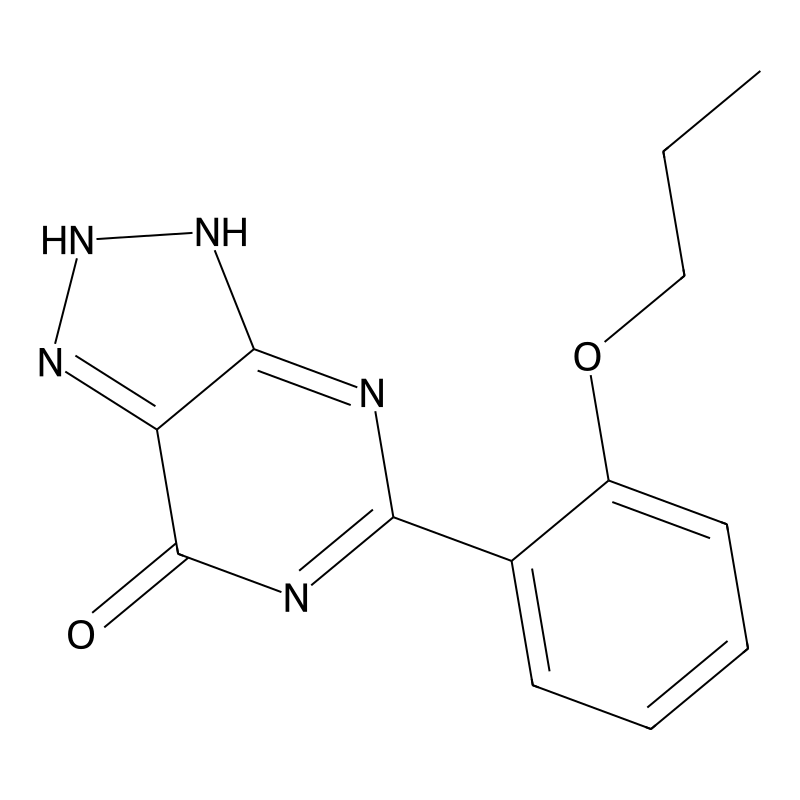

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Zaprinast is a foundational synthetic pyrazolopyrimidinone derivative widely procured as a reference standard for cGMP-specific phosphodiesterase (PDE) inhibition and G protein-coupled receptor 35 (GPR35) agonism. Historically significant as the lead precursor to modern PDE5 inhibitors, it offers a moderate, well-characterized PDE5/6 inhibitory profile alongside potent GPR35 activation [1]. For industrial and academic buyers, Zaprinast serves as an indispensable baseline control in high-throughput screening, assay validation, and the pharmacological differentiation of cyclic nucleotide signaling from cAMP-dependent pathways [2].

Research Fit

References

- [2] Taniguchi, Y., et al. 'Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35.' FEBS Lett. 580(21), 5003-5008 (2006).

- [3] Kass, D. A., et al. 'Phosphodiesterase Type 5: Expanding Roles in Cardiovascular Regulation.' Circulation. 116(22), 2634-2643 (2007).

Substituting Zaprinast with non-selective PDE inhibitors (like IBMX) or ultra-potent clinical PDE5 inhibitors (like Sildenafil) fundamentally alters assay mechanics [1]. IBMX induces off-target cAMP accumulation, confounding cGMP-specific signaling data, while Sildenafil lacks the potent GPR35 agonism inherent to Zaprinast [2]. Furthermore, Sildenafil's sub-nanomolar PDE5 affinity creates ceiling effects in comparative screening assays, whereas Zaprinast’s moderate micromolar IC50 provides a dynamic functional window necessary for benchmarking novel compounds . Procurement of high-purity Zaprinast ensures reproducible dual-pathway modulation that cannot be replicated by generic in-class alternatives.

Substitution Risk

References

- [1] Kass, D. A., et al. 'Phosphodiesterase Type 5: Expanding Roles in Cardiovascular Regulation.' Circulation. 116(22), 2634-2643 (2007).

- [2] Taniguchi, Y., et al. 'Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35.' FEBS Lett. 580(21), 5003-5008 (2006).

GPR35 Agonism vs. PDE5 Inhibitors

While Sildenafil is highly optimized for PDE5, Zaprinast exhibits a distinct polypharmacological profile, acting as a potent agonist for the orphan receptor GPR35 . In intracellular calcium mobilization assays, Zaprinast strongly activates rat GPR35 with an EC50 of 16 nM and human GPR35 at 840 nM [1]. This dual functionality is absent in highly selective clinical PDE5 inhibitors, making Zaprinast non-interchangeable for studies targeting GPR35-mediated pathways.

| Evidence Dimension | GPR35 Activation (EC50) |

| Target Compound Data | 16 nM (rat), 840 nM (human) |

| Comparator Or Baseline | Sildenafil (Lacks primary GPR35 agonism) |

| Quantified Difference | Zaprinast provides primary GPR35 activation alongside PDE inhibition. |

| Conditions | Intracellular calcium mobilization assay in HEK293 cells |

Buyers investigating GPR35 pathways must procure Zaprinast, as substituting it with Sildenafil will fail to trigger the target receptor.

~5-fold PDE5/PDE6 selectivity

cGMP Pathway Isolation vs. Pan-PDE

In assay development, isolating cGMP signaling from cAMP cross-talk is critical. Zaprinast selectively targets cGMP-hydrolyzing enzymes, demonstrating IC50 values of 0.5–0.76 µM for PDE5 and 0.15 µM for PDE6, with minimal effect on cAMP-specific PDEs . In contrast, the benchmark pan-PDE inhibitor IBMX blocks both cAMP and cGMP degradation [1]. Utilizing Zaprinast prevents the confounding cellular responses caused by generalized cyclic nucleotide accumulation.

| Evidence Dimension | Cyclic Nucleotide Selectivity |

| Target Compound Data | Selective for cGMP PDEs (PDE5/6/9/11) |

| Comparator Or Baseline | IBMX (Pan-PDE inhibitor, cAMP + cGMP) |

| Quantified Difference | Zaprinast isolates NO/cGMP signaling without elevating cAMP globally. |

| Conditions | in vitro enzymatic inhibition assays |

Procuring Zaprinast is essential for assay workflows requiring strict isolation of the NO/cGMP axis without cAMP-induced background noise.

EC₅₀ human 840 nM

Baseline Benchmarking for Screening

For laboratories developing novel PDE inhibitors, Zaprinast provides an optimal moderate-affinity baseline. With a PDE5 IC50 of ~0.76 µM, it offers a measurable functional window for comparison . Substituting Zaprinast with ultra-potent clinical agents like Sildenafil (which has an IC50 roughly 100-fold lower) often compresses the assay's dynamic range, making it difficult to stratify the potency of new mid-range lead compounds [1].

| Evidence Dimension | PDE5 Inhibition (IC50) |

| Target Compound Data | ~0.76 µM |

| Comparator Or Baseline | Sildenafil (~100-fold more potent, low nM range) |

| Quantified Difference | Zaprinast provides a ~100x lower potency baseline, preventing assay ceiling effects. |

| Conditions | in vitro PDE5 functional screening |

Using Zaprinast as a reference standard allows developers to accurately quantify the relative potency of newly synthesized PDE5 inhibitors without assay saturation.

Formulation Compatibility & Stability

The practical handling of Zaprinast facilitates standardized dosing across diverse experimental models. It exhibits reliable solubility in DMSO (up to 25 mM) and can be formulated in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin (0.11 mg/mL) for specialized applications. This predictable solubility profile ensures that stock solutions remain stable for up to 2 months at -20°C, providing superior reproducibility compared to crude extracts or less stable experimental analogs .

| Evidence Dimension | Solvent Compatibility and Stability |

| Target Compound Data | Soluble in DMSO (25 mM); stable 2 months at -20°C |

| Comparator Or Baseline | Crude experimental analogs (variable stability/solubility) |

| Quantified Difference | Standardized solubility (25 mM) and verified long-term stock stability (2 months). |

| Conditions | in vitro stock preparation and storage |

Reliable solubility and stability metrics reduce batch-to-batch variability, lowering long-term procurement costs for high-throughput screening facilities.

GPR35 Pharmacology & Drug Discovery

Zaprinast is the definitive tool compound for activating GPR35 in cell-based assays, enabling the characterization of downstream calcium mobilization and the screening of novel GPR35 antagonists[1].

cGMP-Dependent Pathway Mapping

Due to its selectivity against cAMP-PDEs, Zaprinast is the preferred reagent for isolating nitric oxide (NO) and cGMP-mediated vasodilation and smooth muscle relaxation pathways in vitro .

PDE5/6 Inhibitor Reference Standard

Used as a moderate-potency benchmark, Zaprinast provides an ideal dynamic range for evaluating the IC50 values of newly synthesized PDE5 and PDE6 inhibitors without causing assay saturation [2].

Standardized in vivo Vasodilation Models

Supported by its compatibility with cyclodextrin-based formulations, Zaprinast is highly suitable for controlled in vivo studies investigating cardiovascular remodeling and pulmonary hypertension.

Application Selection Guide

References

- [1] Taniguchi, Y., et al. 'Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35.' FEBS Lett. 580(21), 5003-5008 (2006).

- [3] Kass, D. A., et al. 'Phosphodiesterase Type 5: Expanding Roles in Cardiovascular Regulation.' Circulation. 116(22), 2634-2643 (2007).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Divorty N, Mackenzie AE, Nicklin SA, Milligan G. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Front Pharmacol. 2015 Mar 10;6:41. doi: 10.3389/fphar.2015.00041. eCollection 2015. Review. PubMed PMID: 25805994; PubMed Central PMCID: PMC4354270.

3: Montoliu C, Rodrigo R, Monfort P, Llansola M, Cauli O, Boix J, Elmlili N, Agusti A, Felipo V. Cyclic GMP pathways in hepatic encephalopathy. Neurological and therapeutic implications. Metab Brain Dis. 2010 Mar;25(1):39-48. doi: 10.1007/s11011-010-9184-z. Epub 2010 Mar 2. Review. PubMed PMID: 20195723.

4: Llansola M, Rodrigo R, Monfort P, Montoliu C, Kosenko E, Cauli O, Piedrafita B, El Mlili N, Felipo V. NMDA receptors in hyperammonemia and hepatic encephalopathy. Metab Brain Dis. 2007 Dec;22(3-4):321-35. Review. PubMed PMID: 17701332.

5: Erceg S, Monfort P, Cauli O, Montoliu C, Llansola M, Piedrafita B, Felipo V. Role of extracellular cGMP and of hyperammonemia in the impairment of learning in rats with chronic hepatic failure. Therapeutic implications. Neurochem Int. 2006 May-Jun;48(6-7):441-6. Epub 2006 Feb 23. Review. PubMed PMID: 16497413.

6: Kulkarni SK, Patil CS. Phosphodiesterase 5 enzyme and its inhibitors: update on pharmacological and therapeutical aspects. Methods Find Exp Clin Pharmacol. 2004 Dec;26(10):789-99. Review. PubMed PMID: 15672122.

7: Travadi JN, Patole SK. Phosphodiesterase inhibitors for persistent pulmonary hypertension of the newborn: a review. Pediatr Pulmonol. 2003 Dec;36(6):529-35. Review. PubMed PMID: 14618646.

8: Corbin JD, Francis SH. Pharmacology of phosphodiesterase-5 inhibitors. Int J Clin Pract. 2002 Jul-Aug;56(6):453-9. Review. PubMed PMID: 12166544.

9: Marx D, Tassabehji M, Heer S, Hüttenbrink KB, Szelenyi I. Modulation of TNF and GM-CSF release from dispersed human nasal polyp cells and human whole blood by inhibitors of different PDE isoenzymes and glucocorticoids. Pulm Pharmacol Ther. 2002;15(1):7-15. Review. PubMed PMID: 11969359.

10: Kakinuma Y, Miyauchi T. [Endothelin receptor antagonist, phosphodiesterase inhibitor, thromboxane inhibitor]. Nihon Rinsho. 2001 Jun;59(6):1139-44. Review. Japanese. PubMed PMID: 11411126.

11: Gibson A. Phosphodiesterase 5 inhibitors and nitrergic transmission-from zaprinast to sildenafil. Eur J Pharmacol. 2001 Jan 5;411(1-2):1-10. Review. PubMed PMID: 11137852.

12: Reid IA. Role of phosphodiesterase isoenzymes in the control of renin secretion: effects of selective enzyme inhibitors. Curr Pharm Des. 1999 Sep;5(9):725-35. Review. PubMed PMID: 10495362.

13: Herrerías Gutiérrez JM. [Innocuous NSAID: myth or reality?]. An R Acad Nac Med (Madr). 1998;115(3):659-78; discussion 678-9. Review. Spanish. PubMed PMID: 10208019.

14: Dousa TP. Cyclic-3',5'-nucleotide phosphodiesterase isozymes in cell biology and pathophysiology of the kidney. Kidney Int. 1999 Jan;55(1):29-62. Review. PubMed PMID: 9893113.

15: Mohan P, Sys SU, Brutsaert DL. Positive inotropic effect of nitric oxide in myocardium. Int J Cardiol. 1995 Jul;50(3):233-7. Review. PubMed PMID: 8537146.

16: Bähr V, Sander-Bähr C, Ardevol R, Tuchelt H, Beland B, Oelkers W. Effects of atrial natriuretic factor on the renin-aldosterone system: in vivo and in vitro studies. J Steroid Biochem Mol Biol. 1993 Apr;45(1-3):173-8. Review. PubMed PMID: 8386932.

17: Thompson WJ. Cyclic nucleotide phosphodiesterases: pharmacology, biochemistry and function. Pharmacol Ther. 1991;51(1):13-33. Review. PubMed PMID: 1663250.

Explore Compound Types

O4Si-4